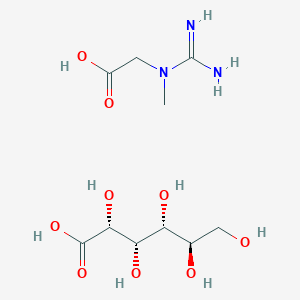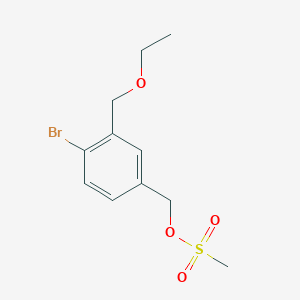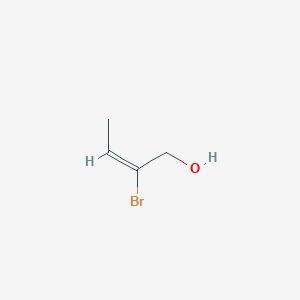![molecular formula C19H28O2 B1516514 (4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate](/img/structure/B1516514.png)
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate is a complex organic compound with the molecular formula C19H28O2 and a molecular weight of 288.42 g/mol . This compound is known for its unique structure, which includes a tetracyclic dodecane core and a methacrylate ester group. It is primarily used in the field of photolithography as a photoresist material .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate involves several steps. The starting material is typically a tetracyclic dodecane derivative, which undergoes a series of reactions to introduce the isopropyl and methacrylate groups. The key steps include:
Formation of the Tetracyclic Core: This is achieved through a Diels-Alder reaction followed by hydrogenation.
Introduction of the Isopropyl Group: This step involves the alkylation of the tetracyclic core using isopropyl bromide in the presence of a strong base.
Esterification: The final step is the esterification of the resulting alcohol with methacrylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reactions are carried out in stainless steel reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a photoresist material in photolithography for the fabrication of microelectronic devices.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. The methacrylate ester group can undergo polymerization reactions, forming cross-linked networks that are essential in photolithography .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Isopropyltetracyclo[6.2.1.13,6.02,7]dodecane-4-yl methacrylate .
- Decahydro-2-(1-methylethyl)-1,4:5,8-dimethanonaphthalen-2-yl ester .
Uniqueness
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate is unique due to its tetracyclic dodecane core, which provides exceptional stability and rigidity. This makes it highly suitable for applications requiring durable and high-performance materials .
Propiedades
Fórmula molecular |
C19H28O2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H28O2/c1-10(2)18(20)21-19(11(3)4)9-14-8-15(19)17-13-6-5-12(7-13)16(14)17/h11-17H,1,5-9H2,2-4H3 |
Clave InChI |
SOHCWPGTBOISBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CC2CC1C3C2C4CCC3C4)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(6-Hydroxyhexyl)methyl-2,5,9-trimethyl-7H-furo[3,2-G]-[1]benzopyran-7-one](/img/structure/B1516451.png)






![2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid](/img/structure/B1516483.png)
